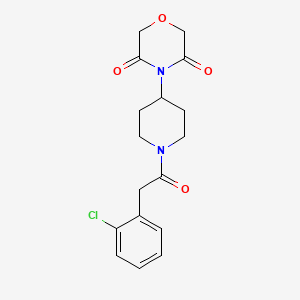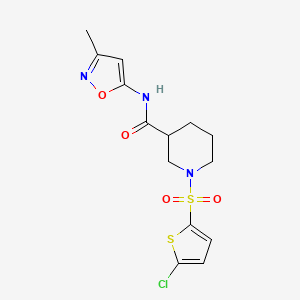![molecular formula C26H32N4O2 B2904874 2-[2-(1-butyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide CAS No. 912901-53-2](/img/structure/B2904874.png)
2-[2-(1-butyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[2-(1-butyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide is a useful research compound. Its molecular formula is C26H32N4O2 and its molecular weight is 432.568. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Polymeric Materials
This compound can be used in the synthesis of polymeric materials due to its potential as a monomer that can polymerize or copolymerize to form polymers with specific properties. For instance, similar compounds have been used to synthesize poly(N-vinylpyrrolidone)s, which have applications in complexation with metal ions and self-assembly behavior .
Metal Ion Complexation
The structural features of this compound suggest it could act as a ligand for metal ions. This application is significant in the development of metal complexes that exhibit functional properties such as catalytic activity, which can be utilized in electronics, sensors, and bio-imaging .
Photoluminescent Materials
Due to the potential complexation with metal ions, this compound may contribute to the creation of photoluminescent materials. These materials can display light absorption or emission, making them suitable for applications in optoelectronics and as photoluminescent markers in biological research .
Antioxidant and Pharmacological Activities
Compounds with similar structures have shown diverse pharmacological activities, including antioxidant, antifungal, antibacterial, anticonvulsant, and anticancer properties. This suggests that our compound of interest could be explored for its potential in medical and pharmaceutical applications .
Self-Assembly and Nanotechnology
The ability of similar compounds to self-assemble in aqueous media suggests that this compound could be used in nanotechnology for the creation of nanostructured materials. These materials have applications in drug delivery systems and the development of nanodevices .
Recycling of Nuclear Energy Substances
The compound’s potential to form complexes with metal ions could be leveraged in the recycling of nuclear energy substances, such as uranium or transuranium elements. This application is vital for the sustainable management of nuclear materials .
properties
IUPAC Name |
2-[2-(1-butyl-5-oxopyrrolidin-3-yl)benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O2/c1-4-5-15-28-17-20(16-24(28)31)26-27-22-13-9-10-14-23(22)29(26)18-25(32)30(19(2)3)21-11-7-6-8-12-21/h6-14,19-20H,4-5,15-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOTWMANJSWQPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC(=O)N(C4=CC=CC=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-amino-1-(4-bromobenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2904792.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2904795.png)




![2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide](/img/structure/B2904802.png)
![2-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2904806.png)

![Methyl 5-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2904808.png)

![N-[2-(4-Fluoroanilino)-2-oxoethyl]prop-2-enamide](/img/structure/B2904811.png)
